1-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide
Overview
Description
1-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide, also known as MPSS, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and is involved in tumor growth and survival. By inhibiting CAIX, this compound can disrupt the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide in lab experiments is its high potency and specificity for CAIX, which allows for precise targeting of cancer cells. However, one limitation of using this compound is its potential toxicity, as it can also inhibit other carbonic anhydrase enzymes that are important for normal physiological functions.
Future Directions
There are several potential future directions for research on 1-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of this compound. Additionally, further studies are needed to explore the potential applications of this compound in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, research is needed to determine the optimal dosing and administration of this compound for maximum efficacy and safety.
Scientific Research Applications
1-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of various inflammatory and angiogenic diseases.
properties
IUPAC Name |
1-methyl-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-13(18-23(21,22)16-11-17-19(2)12-16)14-6-5-7-15(10-14)20-8-3-4-9-20/h3-13,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMSXSCGRXAWHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=C2)NS(=O)(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.